2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-(5-amino-1,3,4-thiadiazol-2-yl)-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound belonging to the class of thiadiazoles Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-amino-1,3,4-thiadiazol-2-yl)-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide typically involves multiple steps. One common method starts with the preparation of 5-amino-1,3,4-thiadiazole, which is then reacted with acetohydrazide. The final step involves the condensation of the resulting intermediate with 4-methoxybenzaldehyde under acidic or basic conditions to form the desired product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
2-(5-amino-1,3,4-thiadiazol-2-yl)-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group or the methoxyphenyl moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols .
Scientific Research Applications
2-(5-amino-1,3,4-thiadiazol-2-yl)-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(5-amino-1,3,4-thiadiazol-2-yl)-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-5-mercapto-1,3,4-thiadiazole
- 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetic acid
- 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(Z)-methoxyiminoacetic acid
Uniqueness
2-(5-amino-1,3,4-thiadiazol-2-yl)-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide is unique due to its specific structural features, such as the presence of both the thiadiazole ring and the methoxyphenyl moiety. These structural elements contribute to its distinct chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C12H13N5O2S |
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Molecular Weight |
291.33 g/mol |
IUPAC Name |
2-(5-amino-1,3,4-thiadiazol-2-yl)-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C12H13N5O2S/c1-19-9-4-2-8(3-5-9)7-14-15-10(18)6-11-16-17-12(13)20-11/h2-5,7H,6H2,1H3,(H2,13,17)(H,15,18)/b14-7+ |
InChI Key |
VUHHRUJPFWYNEA-VGOFMYFVSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)CC2=NN=C(S2)N |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)CC2=NN=C(S2)N |
Origin of Product |
United States |
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